Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
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Overview
Description
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is a complex organic compound that features a morpholine ring and a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of a morpholine derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and dihydropyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-hydroxy-2-(piperidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
- Methyl [6-hydroxy-2-(pyrrolidin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
Uniqueness
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-2-4-18-5-3-14/h8H,2-7H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYURGXSFXTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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